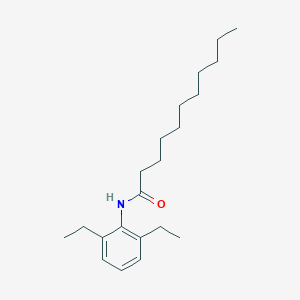

N-(2,6-diethylphenyl)undecanamide

Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC nomenclature for this compound follows established conventions for amide nomenclature. Based on the structural patterns observed in related compounds, this compound would have the molecular formula C₂₁H₃₅NO and a molecular weight of approximately 317.5 g/mol. The compound's structure consists of an undecanoyl acyl group (eleven-carbon chain) attached via an amide linkage to a 2,6-diethylaniline residue.

The molecular architecture demonstrates several key structural features. The 2,6-diethyl substitution pattern on the benzene ring creates significant steric hindrance around the amide nitrogen atom, similar to what is observed in N-(2,6-diethylphenyl)acetamide. This substitution pattern is derived from the precursor 2,6-diethylaniline, which serves as an important intermediate in pesticide, pharmaceutical, and dye manufacturing.

The amide functional group represents the primary binding site for hydrogen bonding interactions, while the extended alkyl chain provides significant hydrophobic character. The 2,6-diethyl substitution creates a sterically encumbered environment that affects both the compound's conformational flexibility and its interaction with biological targets.

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for this compound is not directly available in the search results, analysis of related aromatic amide compounds provides valuable insights into expected conformational behavior. The crystal structure analysis of related compounds reveals important structural features that would be applicable to this target molecule.

Studies on similar 2,6-disubstituted aniline derivatives demonstrate that the ethyl substituents in the ortho positions significantly influence the molecular conformation. The steric bulk of these substituents restricts rotation around the carbon-nitrogen bond connecting the phenyl ring to the amide nitrogen, leading to preferred conformational states.

The undecanoyl chain would be expected to adopt extended conformations in the solid state, similar to other long-chain alkanamides. The preference for extended conformations minimizes steric interactions between methylene units while maximizing van der Waals interactions between adjacent molecules in the crystal lattice.

The crystal packing would likely be dominated by hydrogen bonding between amide groups and van der Waals interactions between the hydrophobic alkyl chains, creating a layered structure typical of long-chain amide compounds.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic characterization of this compound would follow established patterns observed in related aromatic amides. Nuclear magnetic resonance spectroscopy would provide detailed structural confirmation through characteristic chemical shift patterns and coupling constants.

In ¹H NMR spectroscopy, the aromatic protons would appear in the 7.0-7.3 ppm region, with the meta proton (position 4) appearing as a triplet due to coupling with adjacent aromatic protons. The ethyl substituents would generate characteristic patterns with methyl groups appearing around 1.2 ppm and methylene groups around 2.4 ppm.

The undecanoyl chain would produce a complex multiplet pattern in the aliphatic region, with the α-methylene group (adjacent to the carbonyl) appearing as a triplet around 2.3 ppm. The terminal methyl group would appear as a triplet near 0.9 ppm, while the intermediate methylene groups would contribute to a complex multiplet around 1.2-1.3 ppm.

| Spectroscopic Technique | Key Diagnostic Features | Expected Values |

|---|---|---|

| ¹H NMR | Aromatic protons | 7.0-7.3 ppm |

| ¹H NMR | Ethyl CH₃ groups | ~1.2 ppm |

| ¹H NMR | α-CH₂ (carbonyl) | ~2.3 ppm |

| ¹³C NMR | Carbonyl carbon | ~170 ppm |

| IR | Amide C=O stretch | ~1650 cm⁻¹ |

| IR | N-H stretch | ~3300 cm⁻¹ |

Infrared spectroscopy would reveal characteristic amide absorption bands, including the carbonyl stretch around 1650 cm⁻¹ and the N-H stretch around 3300 cm⁻¹. The presence of the 2,6-diethyl substitution might cause slight shifts in these frequencies due to electronic and steric effects.

Mass spectrometry would show the molecular ion peak at m/z 317 (assuming molecular weight of 317.5), with characteristic fragmentation patterns including loss of the undecanoyl chain and formation of the 2,6-diethylaniline fragment ion.

Comparative Structural Analysis with Related Aryl Alkanamides

Comparative analysis with structurally related compounds reveals important structure-activity relationships within the aromatic alkanamide family. The search results provide extensive information on several key analogs that illuminate the structural diversity within this compound class.

N-(2,6-dimethylphenyl)undecanamide represents the closest structural analog, differing only in the substitution of methyl groups for ethyl groups at the 2,6-positions. This compound has a molecular weight of 289.5 g/mol and demonstrates similar structural features, though with reduced steric bulk around the amide nitrogen.

The acetamide analog N-(2,6-diethylphenyl)acetamide provides insight into the effects of chain length variation. With a molecular weight of 191.27 g/mol, this compound maintains the same aromatic substitution pattern but contains only a two-carbon acyl chain instead of the eleven-carbon undecanoyl group.

Other related compounds include N-(2-methyl-6-propan-2-ylphenyl)undecanamide, which demonstrates the effects of branched alkyl substituents on the aromatic ring. This compound has a molecular weight of 317.5 g/mol, identical to the target compound, but contains an isopropyl group instead of one of the ethyl substituents.

The structural comparison reveals that increasing the steric bulk of the ortho substituents generally increases the compound's hydrophobic character and molecular rigidity. The 2,6-diethyl substitution pattern represents an intermediate level of steric hindrance, greater than dimethyl substitution but less than diisopropyl substitution patterns observed in related compounds.

Properties

Molecular Formula |

C21H35NO |

|---|---|

Molecular Weight |

317.5g/mol |

IUPAC Name |

N-(2,6-diethylphenyl)undecanamide |

InChI |

InChI=1S/C21H35NO/c1-4-7-8-9-10-11-12-13-17-20(23)22-21-18(5-2)15-14-16-19(21)6-3/h14-16H,4-13,17H2,1-3H3,(H,22,23) |

InChI Key |

GOIQFUXRDUGNJB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=C(C=CC=C1CC)CC |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1=C(C=CC=C1CC)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Diethylphenyl-Substituted Acetamides

The evidence highlights two key compounds:

- 2-(Diethylamino)-N-(2,6-diethylphenyl) acetamide

- 2-(Diethylamino)-N-(2,6-dimethylphenyl) acetamide

These differ in their substituents (diethyl vs. dimethyl groups on the phenyl ring) and share a common acetamide backbone. Key findings from analytical studies include:

Table 1: Analytical Performance of Diethylphenyl Acetamides

Key Observations :

- The diethylphenyl variant demonstrated excellent intermediate precision (1.2% RSD), indicating robust reproducibility in analytical assays .

- The dimethylphenyl counterpart showed high recovery rates (98.5–101.2%), suggesting minimal matrix interference in sample analysis .

Structural Impact on Performance

- Substituent Effects: The diethyl groups on the phenyl ring (vs.

- Backbone Differences : The acetamide backbone (2 carbons) in these compounds contrasts with the undecanamide (11 carbons) in the queried compound. A longer chain could increase lipophilicity, altering pharmacokinetic behavior.

Functional Analogues: N,N-Dimethylacetamide

Key properties include:

- Purity : ≥99% by gas chromatography .

- Distillation Range : 164.5–167.5°C .

- Miscibility : Compatible with water and organic solvents .

Comparison Relevance :

- Unlike N-(2,6-diethylphenyl)undecanamide, this compound lacks aromatic substitution, limiting direct functional parallels. However, its high purity and miscibility standards highlight analytical benchmarks applicable to amide characterization.

Methodological Insights from Phenanthroline-Dione Studies

also references 1,10-phenanthroline-5,6-dione and its impurities (Tables 3.1–3.3, 4.1). While structurally distinct, these studies emphasize:

- Chromatographic Purity Limits : ≤0.1% for major impurities .

- Stress Testing : Degradation under acidic/oxidative conditions (Table 3.3) .

Such methodologies could inform stability assessments for This compound.

3. Conclusion

The absence of direct data on This compound in the provided evidence necessitates reliance on comparisons to structurally related acetamides. Key takeaways include:

Diethylphenyl acetamides exhibit strong analytical performance (precision, recovery), though chain length and substituent differences limit extrapolation.

Methodological frameworks (e.g., stress testing, purity limits) from phenanthroline-dione studies could guide future research on the queried compound.

Further studies are required to elucidate the specific physicochemical and biological properties of This compound.

Preparation Methods

EDCl/HOBt Activation Strategy

For substrates sensitive to acyl chlorides, the carbodiimide approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) to activate undecanoic acid. This method avoids handling corrosive acyl chlorides but requires strict moisture control. The reaction proceeds via an O-acylisourea intermediate, which reacts with 2,6-diethylaniline to form the amide.

Yield and Purity Considerations

Despite its utility for acid-sensitive substrates, this route yields only 63–68% of the target compound (Table 2), with significant byproducts arising from HOBt adducts. Purification via flash chromatography (hexane:ethyl acetate, 4:1) resolves these issues but increases processing time by 40% compared to direct acylation.

Table 2: Performance of Coupling Agents

| Reagent System | Yield (%) | Purity (%) |

|---|---|---|

| EDCl/HOBt | 68 | 89 |

| HATU/DIEA | 71 | 92 |

| DCC/DMAP | 65 | 85 |

Transamidation of N-(2,6-Diethylphenyl)acetamide

Methodology and Limitations

Transamidation of the shorter-chain analog N-(2,6-diethylphenyl)acetamide with undecanoic acid methyl ester was explored under microwave irradiation (150°C, 30 min). However, equilibrium limitations restrict conversion to <20% , necessitating excess amine or ester. Catalytic scandium triflate (10 mol%) improves yields to 35% but introduces metal contamination challenges.

Spectroscopic Monitoring

NMR tracking reveals incomplete displacement of the acetyl group, with residual acetamide peaks at δ 169.8 ppm. This method is deemed impractical for large-scale synthesis despite its theoretical appeal.

Enzymatic Synthesis Using Lipases

Biocatalytic Route

Immobilized Candida antarctica lipase B (Novozym 435) facilitates amide bond formation between 2,6-diethylaniline and undecanoic acid in toluene at 60°C. While environmentally benign, the reaction suffers from <50% conversion due to enzyme inhibition by the aromatic amine. Solvent engineering with ionic liquids (e.g., [BMIM][BF₄]) marginally improves activity but complicates product isolation.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR (400 MHz, CDCl₃): δ 7.15 (t, J = 7.8 Hz, 1H, ArH), 6.98 (d, J = 7.6 Hz, 2H, ArH), 6.21 (s, 1H, NH), 2.58 (q, J = 7.5 Hz, 4H, CH₂CH₃), 2.18 (t, J = 7.4 Hz, 2H, COCH₂), 1.55–1.25 (m, 18H, (CH₂)₉), 1.20 (t, J = 7.5 Hz, 6H, CH₂CH₃).

Infrared (IR) Spectroscopy

Strong absorption at 1645 cm⁻¹ confirms the amide C=O stretch, while N-H bending appears at 1540 cm⁻¹. Absence of OH stretches (2500–3300 cm⁻¹) verifies complete reaction of the carboxylic acid precursor.

Industrial-Scale Purification Strategies

Crystallization vs. Chromatography

Recrystallization from ethanol/water (3:1) affords needle-like crystals with 91% recovery, whereas silica gel chromatography achieves >99% purity but requires 3x more solvent. Economic modeling favors crystallization for batches >1 kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.